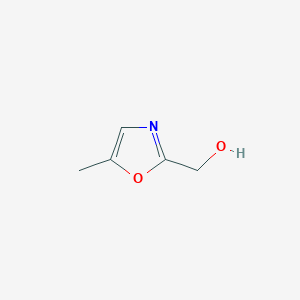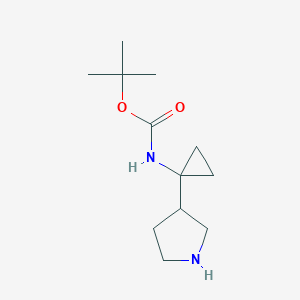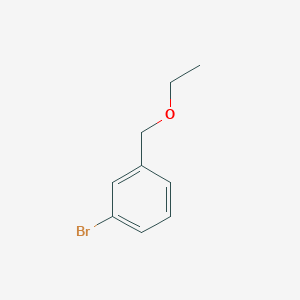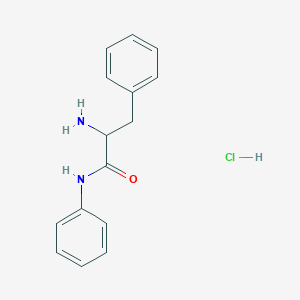
2-(Azidomethyl)-2-methylpropane-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Azidomethyl)-2-methylpropane-1,3-diol is an organic compound characterized by the presence of an azido group attached to a methylated propanediol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azidomethyl)-2-methylpropane-1,3-diol typically involves the reaction of 2-(Chloromethyl)-2-methyl-1,3-propanediol with sodium azide in an appropriate solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the substitution of the chlorine atom with the azido group .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Azidomethyl)-2-methylpropane-1,3-diol undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles under suitable conditions.
Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions with alkynes to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Substitution: Sodium azide in DMSO or acetonitrile.
Cycloaddition: Copper(I) catalysts for azide-alkyne cycloaddition.
Reduction: Hydrogen gas with palladium on carbon.
Major Products
Triazoles: Formed from cycloaddition reactions.
Amines: Formed from reduction reactions.
Applications De Recherche Scientifique
2-(Azidomethyl)-2-methylpropane-1,3-diol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and polymers.
Biology: Employed in the modification of biomolecules for labeling and tracking studies.
Medicine: Investigated for its potential in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-(Azidomethyl)-2-methylpropane-1,3-diol involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions with alkynes, forming stable triazole rings. This reactivity is exploited in click chemistry for the efficient and selective modification of molecules . The molecular targets and pathways involved depend on the specific application and the nature of the molecules being modified.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Azidomethyl)cyclopropane-1,1-dicarboxylic acid: Another azido compound with a cyclopropane backbone.
3-Azido-2,2-bis(azidomethyl)propyl 2-azidoacetate: A highly azido-functionalized compound.
Uniqueness
2-(Azidomethyl)-2-methylpropane-1,3-diol is unique due to its combination of an azido group with a methylated propanediol backbone, which imparts specific reactivity and stability. This makes it particularly useful in applications requiring selective modification and functionalization of molecules.
Propriétés
Formule moléculaire |
C5H11N3O2 |
|---|---|
Poids moléculaire |
145.16 g/mol |
Nom IUPAC |
2-(azidomethyl)-2-methylpropane-1,3-diol |
InChI |
InChI=1S/C5H11N3O2/c1-5(3-9,4-10)2-7-8-6/h9-10H,2-4H2,1H3 |
Clé InChI |
IHPRWRLUJYAIQF-UHFFFAOYSA-N |
SMILES canonique |
CC(CN=[N+]=[N-])(CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Bicyclo[2.2.1]hept-5-ene-2-sulfonamide](/img/structure/B1289123.png)









